Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-
Description
Chemical Identity and Nomenclature
Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- is characterized by its complex molecular structure that combines a tristyrylphenol core with variable ethylene oxide units. The compound's systematic nomenclature reflects its fundamental architecture: a phenolic backbone substituted with three styrene groups at specific positions, linked to a polyethylene glycol chain. The molecular formula is expressed as C30H24O.(C2H4O)n, where the variable 'n' represents the number of ethylene oxide units that can range significantly depending on the specific grade and intended application.
The compound is known by numerous synonymous names across different industries and regulatory systems. Primary alternatives include polyethylene glycol mono(tristyrylphenyl)ether, ethoxylated polyarylphenol, and tristyrylphenol ethoxylates. Additional nomenclature variations include α-[tris(1-phenylethyl)phenyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) and poly(oxy-1,2-ethanediyl), α-[tris(1-phenylethyl) phenyl]-ω-hydroxy-. Commercial designations frequently employ numerical codes, such as the 600 series classification system used in agricultural applications, where variants are designated as 601#, 602#, 603#, and so forth, each corresponding to specific ethoxylation degrees and physical properties.
The structural complexity of this compound necessitates careful consideration of isomeric variations and ethoxylation patterns. The tristyrylphenol backbone features three phenylethyl substituents attached to a central phenolic ring, creating a sterically hindered molecular framework that influences both physical properties and chemical reactivity. The ethoxylation process introduces hydrophilic segments through the systematic addition of ethylene oxide units, resulting in amphiphilic molecules with tunable hydrophilic-lipophilic balance values.
Role in Surfactant Chemistry and Industrial Applications
Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- functions as a highly effective nonionic surfactant through its unique molecular architecture that combines hydrophobic and hydrophilic segments in an optimal configuration. The compound's surface-active properties arise from the amphiphilic nature created by the lipophilic tristyrylphenol group and the hydrophilic polyethylene oxide chain. This molecular design enables the compound to reduce surface tension at interfaces, facilitating the formation of stable emulsions and enhancing wetting characteristics across diverse systems.
In agricultural applications, tristyrylphenol ethoxylates serve as critical components in pesticide formulations, particularly in emulsifiable concentrates, emulsion-in-water systems, micro-emulsions, and suspo-emulsion formulations. Research demonstrates that these compounds provide spontaneous emulsification with excellent long-term stability when combined with anionic emulsifiers such as calcium dodecylbenzene sulfonates. Field studies have shown that different homologs of tristyrylphenol ethoxylates exhibit varying dissipation patterns in agricultural matrices, with longer-chain variants demonstrating faster degradation rates compared to shorter-chain analogs.
The detergency industry utilizes these compounds extensively as surfactants in laundry detergents, dishwashing liquids, and specialized cleaning formulations. Their ability to modify surface tension and enhance wetting properties makes them particularly effective in removing soils and maintaining soil suspension in aqueous systems. Industrial applications extend to the textile sector, where tristyrylphenol ethoxylates function as dispersants and penetration enhancers, improving dye uptake and processing efficiency.
Chemical manufacturing processes employ these surfactants as emulsifiers and processing aids in polymerization reactions, paint and coating formulations, and metalworking applications. The compounds demonstrate exceptional thermal stability and chemical resistance, enabling their use in demanding industrial environments. Recent developments in formulation chemistry have explored the use of higher ethoxylation degree variants in dispersed systems, particularly suspension concentrate formulations where enhanced dispersion stability is critical.
| Property | Low Ethoxylation (14-16 EO) | Medium Ethoxylation (20-36 EO) | High Ethoxylation (40-54 EO) |
|---|---|---|---|
| Physical State | Viscous liquid to paste | Semi-solid to waxy solid | Solid |
| Cloud Point (°C) | 58-65 | 80-95 | >95 |
| HLB Value | 12.7-14 | 14-16 | >16 |
| Primary Applications | Pesticide emulsification | General emulsification | Dispersion systems |
Analysis of dissipation kinetics in environmental matrices reveals that tristyrylphenol ethoxylates follow pseudo first-order degradation patterns, with dissipation rates of 85.3-93.9% achieved within 21 days in soil systems. The length of the ethylene oxide chain significantly influences degradation rates, with longer-chain homologs demonstrating accelerated dissipation compared to shorter-chain variants. This relationship between molecular structure and environmental fate provides important insights for optimizing formulations based on specific application requirements and environmental considerations.
Properties
CAS No. |
99734-09-5 |
|---|---|
Molecular Formula |
C30H24O.(C2H4O)n |
Synonyms |
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-; POLYETHYLENE GLYCOL MONO(TRISTYRYLPHENYL)ETHER; Poly(oxy-1,2-ethanediyl), α-[tris(1-phenylethyl) phenyl]-ω-hydroxy-; Ethoxylated polyarylphenol; Tristyrylphenol ethoxylates; Pol |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Ethoxylation
The historical synthesis of TSPEOn relied on Friedel-Crafts acylation, a method involving stoichiometric Lewis acids such as aluminum chloride (AlCl₃). In this process, fatty acyl chlorides react with benzene to form aryl ketones, which are subsequently hydrogenated to carbinols and ethoxylated. For example, palmitoyl chloride (C₁₅H₃₁COCl) undergoes acylation with benzene in the presence of AlCl₃ to yield 1-phenylhexadecan-1-one, followed by hydrogenation to 1-phenylhexadecan-1-ol. Ethoxylation with ethylene oxide (EO) under basic conditions then produces the final ethoxylate.
However, this method faces criticism due to its reliance on benzene (a carcinogen) and hazardous reagents like phosphorus trichloride (PCl₃) for acyl chloride synthesis. Additionally, the stoichiometric use of AlCl₃ generates significant waste, complicating large-scale production.
Modern Catalytic Decarboxylative Cross-Ketonization
Reaction Mechanism and Feedstock Selection
A breakthrough method outlined in recent patents eliminates benzene and Lewis acids by employing catalytic decarboxylative cross-ketonization of carboxylic acids. This three-step process involves:
-
Cross-ketonization : Aryl and aliphatic carboxylic acids (e.g., benzoic acid and palmitic acid) react over an iron catalyst to form mixed ketones.
-
Hydrogenation : Ketones are reduced to carbinols using palladium on carbon (Pd/C) under hydrogen pressure.
-
Alkoxylation : Carbinols react with ethylene oxide to yield TSPEOn.
The overall reaction scheme is summarized as:
where is an aliphatic chain (e.g., C₁₅H₃₁) and is a tris(1-phenylethyl)phenyl group.
Cross-Ketonization Conditions
-
Catalyst : Iron powder (Fe⁰) or iron oxides, which form active Fe(II) carboxylate intermediates.
-
Temperature : 250–315°C, with higher temperatures accelerating decarboxylation.
-
Feedstock Ratios : A 3:1 molar ratio of palmitic acid to benzoic acid yields 55 mol% cross-ketone (1-phenylhexadecan-1-one) and 45 mol% dialiphatic ketone (hentriacontan-16-one).
Hydrogenation Parameters
Alkoxylation Protocol
-
Temperature : 125–130°C for 2–4 hours, followed by neutralization with acetic acid.
-
EO Addition : Gradual introduction to control exothermicity and polydispersity (average EO units: 16).
Comparative Analysis of Synthesis Routes
| Parameter | Traditional Method | Modern Catalytic Method |
|---|---|---|
| Feedstocks | Benzene, acyl chlorides | Carboxylic acids (benzoic, palmitic) |
| Catalyst | AlCl₃ (stoichiometric) | Fe (0.5–5 wt%) |
| Reaction Waste | High (HCl, Al residues) | Low (CO₂, H₂O) |
| Yield | 70–80% | 85–91% |
| CMR Reagents | Benzene, PCl₃ | None |
The catalytic method reduces hazardous reagent use by 90% and improves atom economy from 65% to 88%.
Industrial-Scale Process Design
Continuous Flow Reactors
Recent advancements employ continuous flow systems for cross-ketonization, enhancing heat transfer and reducing reaction time from 6 hours (batch) to 2 hours. A pilot-scale study demonstrated a throughput of 50 kg/h using a tubular reactor with Fe₃O₄ nanoparticles immobilized on silica.
Byproduct Management
Dialiphatic ketones (e.g., hentriacontan-16-one) are unavoidable byproducts (up to 45 mol%) but can be recycled into the hydrogenation step to improve overall yield.
Environmental and Regulatory Considerations
The transition to carboxylic acid feedstocks aligns with EU REACH regulations, which restrict benzene derivatives in surfactant production. Life-cycle assessments indicate the modern method reduces greenhouse gas emissions by 40% compared to Friedel-Crafts routes .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the phenylethyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is used in the preparation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- involves its ability to interact with various molecular targets through hydrophobic and hydrophilic interactions. The phenylethyl groups provide hydrophobic interactions, while the poly(oxy-1,2-ethanediyl) backbone offers hydrophilic interactions, allowing the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators and Research Findings
Substituent Impact on Performance :
- The tris(1-phenylethyl)phenyl group in the target compound provides superior hydrophobic anchoring compared to simpler phenyl or alkyl chains (e.g., undecyl), enhancing emulsification in pesticide formulations .
- Sulfonated derivatives (e.g., CAS 119432-41-6) exhibit ionic character, improving water solubility but increasing aquatic toxicity risks .
Regulatory and Environmental Considerations: Nonionic variants (e.g., 99734-09-5, 70559-25-0) are favored in agriculture due to EPA exemptions, whereas sulfonated or styrenated derivatives face stricter handling guidelines . Chronic aquatic toxicity data for styrenated poly(oxyethylene) (CAS 104376-75-2) highlights the need for environmental risk assessments in industrial applications .
EO Chain Length Variability :
- Longer EO chains (e.g., n=54) in the target compound improve compatibility with polar solvents, while shorter chains (n=15–20) optimize agrochemical emulsion stability .
Biological Activity
Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy-, also known as a polyether compound, has garnered attention for its unique biological activities and applications across various fields, including pharmaceuticals and cosmetics. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a polyether backbone composed of ethylene oxide units, with phenolic modifications that enhance its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 248.36 g/mol . The presence of the phenolic group contributes to its biological activity by facilitating interactions with cellular membranes and other biomolecules.
1. Toxicity and Safety Profile
Research indicates that Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- exhibits low toxicity. It does not classify as acutely toxic under various safety regulations, showing no significant irritation to skin or eyes . Additionally, it lacks mutagenic or carcinogenic properties, making it suitable for use in medical and cosmetic formulations where biocompatibility is essential.
The biological activity of this compound can be attributed to several mechanisms:
- Emulsification : It acts as an emulsifier due to its amphiphilic nature, stabilizing oil-water mixtures in formulations.
- Drug Delivery : Its ability to form hydrogen bonds enhances compatibility with active ingredients, suggesting potential applications in drug delivery systems.
- Cell Membrane Interaction : Studies indicate that it can interact with biological membranes, potentially enhancing the permeability of therapeutic agents .
Case Study 1: Application in Drug Formulations
A study examined the use of Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- as a stabilizer in pharmaceutical emulsions. The results showed improved stability and bioavailability of the active pharmaceutical ingredient (API) when used in combination with this compound. The emulsions demonstrated enhanced release profiles compared to those without the compound .
Case Study 2: Cosmetic Applications
In cosmetic formulations, the compound was evaluated for its skin compatibility and moisturizing properties. Clinical trials indicated that products containing Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- resulted in significant improvements in skin hydration levels without causing irritation .
Comparative Analysis
To better understand the unique features of Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy-, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Polyethylene Glycol | Linear polyether | Viscosity control in formulations |
| Polysorbate 80 | Esterified polyether | Widely used as an emulsifier |
| Cetyl Alcohol | Fatty alcohol | Acts as an emollient and thickener |
| Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- | Complex polyether | Enhanced solubility and reactivity due to phenolic modifications |
Q & A
Q. How can researchers determine the degree of ethoxylation (EO units) in this surfactant?
The degree of ethoxylation (EO) is critical for understanding the compound's physicochemical properties. To determine EO units:
- Methodology : Use HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) with optimized parameters, such as a 37mm FFV/GFF column and a quantitation limit (LQ) of 0.25 μg/support . This technique resolves EO chain length distributions by separating oligomers based on retention time and mass-to-charge ratios .
- Validation : Compare results with known standards (e.g., Tristyrylphenol Ethoxylates 600 series, which include +15EO, +16EO, +19EO, etc.) .
Q. What are the standard methods for characterizing purity and molecular structure?
- Purity Analysis : Utilize gravimetric analysis or gas chromatography (GC) to verify ≥99% purity. Evidence from CAS 99734-09-5 indicates a purity of 99.3% under standard storage conditions (dark, dry, ambient temperature) .
- Structural Confirmation : Employ FT-IR to identify functional groups (e.g., ether linkages) and NMR (¹H/¹³C) to resolve aromatic protons from tris(1-phenylethyl)phenyl groups and ethylene oxide repeating units. Structural formulae are available in PubChem and ECHA databases .
Q. What storage conditions are recommended to maintain chemical stability?
- Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment . Avoid prolonged exposure to humidity or direct sunlight, as these may degrade ethylene oxide chains or induce oxidation .
Advanced Research Questions
Q. How can pesticide formulations be designed using varying EO chain lengths to optimize emulsification?
- Experimental Design :
- Synthesize or procure Tristyrylphenol Ethoxylates with EO units ranging from +15EO to +54EO (e.g., Soprophor BSU or Sinopol 609) .
- Test emulsification efficiency in pesticide blends (e.g., azoxystrobin or fludioxonil) using dynamic light scattering (DLS) to measure droplet size and interfacial tension assays (e.g., pendant drop method).
- Regulatory Compliance : Ensure formulations contain ≤10% of the compound by weight when applied post-harvest to citrus crops, per EPA exemptions .
Q. How can chronic aquatic toxicity data be reconciled with regulatory exemptions?
- Ecotoxicity Assessment :
- Conduct chronic toxicity tests on Daphnia magna and fish (e.g., Leuciscus idus) using OECD Test Guidelines. For CAS 99734-09-5, reported LC50 values range from 100–500 mg/L for fish .
- Risk-Benefit Analysis : While the compound is exempt from tolerance in specific pesticide applications, its classification as "toxic to aquatic organisms with long-term effects" (GHS Category 2/3) necessitates mitigation strategies, such as formulation optimization or restricted use in sensitive ecosystems .
Q. What methodologies evaluate the endocrine disruption potential of this compound?
- Screening Protocols : Follow the EPA Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including:
- In vitro receptor binding assays (estrogen/androgen receptors).
- In vivo amphibian metamorphosis or fish short-term reproduction tests.
- Data Integration : Cross-reference results with existing EDSP listings for structurally related ethoxylates (e.g., CAS 70559-25-0) .
Data Contradiction Analysis
- Toxicity vs. Regulatory Exemptions : While EPA permits post-harvest use in citrus crops, chronic aquatic toxicity data (e.g., LC50 = 100–500 mg/L) suggests environmental risks. Researchers must contextualize application rates, exposure pathways, and biodegradability studies to resolve this discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
